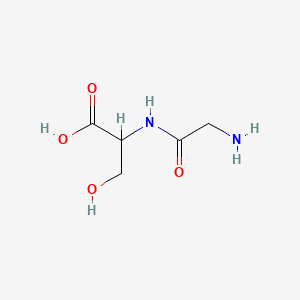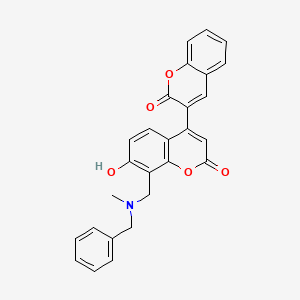
Harpagide
Vue d'ensemble
Description
L'Harpagide est un iridoïde glycoside naturel que l'on trouve dans diverses espèces végétales, notamment Scrophularia ningpoensis et Harpagophytum procumbens. Il est connu pour ses propriétés anti-inflammatoires, analgésiques et neuroprotectrices potentielles . L'this compound a suscité un intérêt considérable dans la recherche scientifique en raison de son potentiel thérapeutique dans le traitement de divers maux, notamment les maladies neurodégénératives comme la maladie de Parkinson .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L'Harpagide peut être extrait de sources végétales telles que Scrophularia ningpoensis. Le processus d'extraction implique les étapes suivantes :
Extraction : La matière végétale est extraite à l'eau à trois reprises, chaque fois pendant 1,5 heure.
Enrichissement : L'extrait est enrichi à l'aide d'une résine d'adsorption macroporeuse (type SP825) avec une concentration d'échantillon de 0,07 gramme par millilitre, un rapport diamètre-hauteur de 1,6, un débit d'absorption de 1,0 millilitre par minute et une capacité d'adsorption maximale de 0,40 gramme par millilitre.
Purification : L'extrait enrichi est purifié à l'aide de chromatographie sur colonne de gel de silice et C18. Le système de solvant éluant est constitué de chloroforme et de méthanol à des rapports variables.
Méthodes de Production Industrielle : La méthode de préparation établie de l'this compound est pratique et présente une bonne répétabilité, ce qui la rend adaptée à la production en masse. La pureté de l'this compound préparée est supérieure à 98 %, et le rendement est élevé .
Analyse Des Réactions Chimiques
Types de Réactions : L'Harpagide subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé pour former de l'harpagogénine en milieu acide.
Hydrolyse : L'this compound peut être hydrolysé pour produire son aglycone, l'harpagogénine.
Réactifs et Conditions Courants :
Oxydation : Des conditions acides sont utilisées pour convertir l'this compound en harpagogénine.
Hydrolyse : Les réactions d'hydrolyse impliquent généralement l'utilisation d'eau et de catalyseurs acides ou basiques.
Principaux Produits :
Harpagogénine : Le principal produit formé à partir de l'oxydation et de l'hydrolyse de l'this compound.
4. Applications de la Recherche Scientifique
L'this compound a un large éventail d'applications dans la recherche scientifique, notamment :
Neuroprotection : L'this compound a montré un potentiel pour protéger les neurones dopaminergiques et améliorer la libération synaptique de dopamine, ce qui en fait un candidat prometteur pour le traitement des maladies neurodégénératives telles que la maladie de Parkinson.
Anti-inflammatoire : L'this compound présente des propriétés anti-inflammatoires significatives en inhibant l'activité de la cyclooxygénase-2 (COX-2) et en réduisant la production d'espèces réactives de l'oxygène.
Analgésique : L'this compound a des effets analgésiques, ce qui le rend utile dans la gestion de la douleur.
Antioxydant : L'this compound améliore la défense antioxydante mitochondriale, empêchant le dysfonctionnement mitochondrial.
5. Mécanisme d'Action
L'this compound exerce ses effets par plusieurs mécanismes :
Inhibition de la COX-2 : L'this compound inhibe l'activité de la cyclooxygénase-2, réduisant l'inflammation et la douleur.
Réduction des Espèces Réactives de l'Oxygène : L'this compound atténue les niveaux intracellulaires d'espèces réactives de l'oxygène, protégeant les neurones du stress oxydatif.
Inhibition de la Phosphorylation de l'α-Synucléine : L'this compound inhibe la phosphorylation et l'agrégation de l'α-synucléine, empêchant la formation de corps de Lewy dans les neurones dopaminergiques.
Applications De Recherche Scientifique
Harpagide has a wide range of scientific research applications, including :
Neuroprotection: this compound has shown potential in protecting dopaminergic neurons and enhancing synaptic dopamine release, making it a promising candidate for treating neurodegenerative diseases like Parkinson’s disease.
Anti-inflammatory: this compound exhibits significant anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of reactive oxygen species.
Analgesic: this compound has analgesic effects, making it useful in pain management.
Antioxidant: this compound enhances mitochondrial antioxidant defense, preventing mitochondrial dysfunction.
Mécanisme D'action
Harpagide exerts its effects through several mechanisms :
Inhibition of COX-2: this compound inhibits the activity of cyclooxygenase-2, reducing inflammation and pain.
Reduction of Reactive Oxygen Species: this compound alleviates intracellular reactive oxygen levels, protecting neurons from oxidative stress.
Inhibition of α-Synuclein Phosphorylation: this compound inhibits the phosphorylation and aggregation of α-synuclein, preventing the formation of Lewy bodies in dopaminergic neurons.
Comparaison Avec Des Composés Similaires
L'Harpagide est souvent comparé à d'autres iridoïdes glycosides, tels que l'harpagoside et l'8-O-acétyl-harpagide :
Harpagoside : Trouvé dans Harpagophytum procumbens, l'harpagoside est connu pour ses propriétés anti-inflammatoires et analgésiques.
8-O-Acétyl-Harpagide : Ce dérivé de l'this compound possède des propriétés médicinales similaires et se trouve dans Melittis melissophyllum.
La combinaison unique de propriétés neuroprotectrices, anti-inflammatoires et analgésiques de l'this compound en fait un composé précieux dans la recherche scientifique et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
(1S,4aS,5R,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7-,8-,9+,10-,11-,12+,13+,14+,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWSHXDEJOOIND-YYDKPPGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988983 | |
| Record name | 4a,5,7-Trihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6926-08-5 | |
| Record name | Harpagide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6926-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harpagide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,5,7-Trihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30988983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1S-(1α,4aα,5α,7α,7aα)]-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARPAGIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF59XHX7SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate](/img/structure/B7782825.png)

![3-[(E)-2-[[(5R,6R,8aR)-Decahydro-6alpha-hydroxy-5alpha-hydroxymethyl-5,8aalpha-dimethyl-2-methylenenaphthalen]-1-yl]ethenyl]furan-2(5H)-one](/img/structure/B7782839.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione](/img/structure/B7782853.png)

![(2Z)-6-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B7782869.png)

![(3R)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B7782882.png)
![ethyl (8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate](/img/structure/B7782884.png)

![2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one](/img/structure/B7782894.png)

